molecular formula C13H21N3O3S B3309029 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine CAS No. 941869-73-4

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

Cat. No.: B3309029
CAS No.: 941869-73-4
M. Wt: 299.39 g/mol
InChI Key: YYVBITFNVSORQE-UHFFFAOYSA-N
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Description

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine (CAS Number: 941869-73-4) is a synthetic organic compound of interest in chemical and pharmacological research. It has a molecular formula of C 13 H 21 N 3 O 3 S and a molecular weight of 299.39 g/mol . The compound features a distinct molecular structure consisting of a 4-(4-methoxyphenyl)piperazine moiety linked via a sulfonyl group to a 2-aminoethane chain . This structure classifies it as a sulfonylpiperazine derivative, a class known for its potential as a building block in medicinal chemistry and for interacting with biological targets. Compounds containing the arylpiperazine pharmacophore are frequently investigated for their affinity toward central nervous system receptors, particularly serotonergic targets such as 5-HT 1A and 5-HT 2A/C receptors . Research on structurally related piperazine derivatives has demonstrated potential antidepressant-like activity in animal models, underscoring the research value of this chemical class in neuroscience . This product is provided as a powder and is intended for Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can order this compound in various packaging specifications, from small sample quantities to larger bulk volumes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-19-13-4-2-12(3-5-13)15-7-9-16(10-8-15)20(17,18)11-6-14/h2-5H,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVBITFNVSORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and methoxyphenyl group are believed to play crucial roles in binding to these targets, while the sulfonyl group may enhance the compound’s solubility and stability. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that this compound may modulate neurotransmitter systems and other signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity/Notes References
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine 4-Methoxyphenyl, sulfonylethylamine C₁₃H₂₁N₃O₃S 299.39 High lipophilicity; potential CNS activity Antiproliferative activity (hypothesized)
2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanamine 2-Fluorophenyl, ethylamine C₁₂H₁₆FN₃ 221.28 Enhanced selectivity for serotonin receptors Serotonin 5-HT₁A/5-HT₂ receptor ligand
2-[4-(3-Chlorophenyl)piperazin-1-yl]ethanamine 3-Chlorophenyl, ethylamine C₁₂H₁₆ClN₃ 237.73 Halogen substituent improves metabolic stability Dopamine D₂/D₃ receptor antagonist
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) 4-Nitrophenyltetrazole-thio, sulfonylpiperazine C₂₀H₂₁N₇O₅S₂ 520.11 Nitro and tetrazole groups enhance antiproliferative activity IC₅₀ = 1.2 µM (HeLa cells)
2-[4-(4-Methylpiperazin-1-yl)phenyl]ethan-1-amine 4-Methylpiperazine, phenyl C₁₃H₂₁N₃ 219.33 Methylpiperazine improves solubility Kinase inhibitor candidate

Functional and Pharmacological Comparisons

Sulfonyl vs. Non-Sulfonyl Derivatives

  • Sulfonyl Group Impact : The sulfonyl group in the target compound increases hydrogen-bond acceptor capacity compared to ethylamine or methylpiperazine derivatives. This feature is critical for binding to enzymes like carbonic anhydrase or serotonin transporters .
  • Antiproliferative Activity : Sulfonyl-piperazine derivatives (e.g., 7n ) exhibit potent antiproliferative effects due to nitro and tetrazole-thio groups, whereas the target compound’s methoxy group may reduce cytotoxicity but improve CNS penetration .

Substituent Effects on Receptor Binding

  • 4-Methoxyphenyl : Enhances affinity for adrenergic and serotonin receptors compared to halogenated (e.g., 2-fluorophenyl) or alkylated (e.g., 2,3-dimethylphenyl) analogues .
  • Fluorine/Chlorine Substituents : Halogenated derivatives (e.g., 2-fluorophenyl or 3-chlorophenyl) show higher metabolic stability and selectivity for dopaminergic pathways .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is estimated at ~1.8 (methoxy group), compared to ~2.5 for nitro-containing analogues (e.g., 7n ) .
  • Solubility : Dihydrochloride salts (e.g., 2-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride ) improve aqueous solubility for in vivo studies .

Research Implications

The target compound’s structural flexibility and sulfonamide core make it a candidate for optimizing CNS-targeted therapies.

Biological Activity

2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine, with the molecular formula C13H21N3O3S, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a sulfonyl group attached to an ethanamine chain. Its structure is significant as it influences its interaction with biological targets.

PropertyValue
Molecular FormulaC13H21N3O3S
Molecular Weight299.39 g/mol
CAS Number941869-73-4
Purity≥95%

The mechanism of action of this compound involves its interaction with various neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. The piperazine moiety is known to enhance binding affinity to these receptors, potentially modulating neurotransmitter systems which are crucial in treating neurological disorders.

Key Mechanisms:

  • Receptor Binding : The compound may act as a ligand for serotonin (5-HT) and dopamine receptors, influencing mood and behavior.
  • Neurotransmitter Modulation : It may enhance or inhibit neurotransmitter release, impacting conditions such as depression or anxiety.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of serotonin pathways.
  • Antipsychotic Potential : Its structural similarity to known antipsychotics raises interest in its efficacy in treating schizophrenia or bipolar disorder.
  • Anti-inflammatory Activity : Some studies have indicated that compounds with similar structures exhibit anti-inflammatory effects, which may be relevant for conditions like arthritis.

Study on Receptor Affinity

A study evaluated the binding affinity of various piperazine derivatives at dopamine receptors. The results indicated that compounds similar to this compound demonstrated significant binding affinities, suggesting potential therapeutic applications in neuropharmacology .

Antidepressant Activity

In a preclinical model, this compound was tested for its antidepressant-like effects using the forced swim test (FST). Results showed a significant reduction in immobility time compared to control groups, indicating potential efficacy as an antidepressant .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(2-Methoxyphenyl)piperazineLacks sulfonyl groupModerate antidepressant effects
4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-triazolContains additional triazole groupAnticancer properties reported

Q & A

Basic: What synthetic strategies are recommended for preparing 2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with commercially available 1-(4-methoxyphenyl)piperazine. Key steps include:

  • Sulfonylation : Reacting the piperazine derivative with a sulfonyl chloride (e.g., ethanesulfonyl chloride) under basic conditions (e.g., DBU or triethylamine) to form the sulfonyl-piperazine intermediate .
  • Amine Functionalization : Coupling the sulfonylated intermediate with an ethanamine precursor. Protective groups (e.g., Boc) may be employed to stabilize reactive amines during synthesis .
  • Purification : Use column chromatography or recrystallization to isolate the final product. Purity (>95%) should be confirmed via HPLC or NMR .

Basic: How is structural integrity validated for this compound?

Methodological Answer:
Characterization relies on:

  • Spectroscopy : 1^1H/13^13C NMR to confirm proton/carbon environments (e.g., piperazine ring protons at 2.5–3.5 ppm, sulfonyl group at ~3.8 ppm) .
  • Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ expected at m/z 354.15) .
  • Elemental Analysis : Combustion analysis to validate C, H, N, and S content .

Basic: What initial biological screening approaches are used to assess its activity?

Methodological Answer:

  • Receptor Binding Assays : Screen for affinity at serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to structural similarity to piperazine-based ligands. Use radiolabeled ligands (e.g., 3^3H-ketanserin) in competitive binding assays .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, given sulfonamide-piperazine hybrids’ known activity .

Advanced: How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Methodological Answer:

  • Substituent Variation : Systematically modify the 4-methoxyphenyl group (e.g., replace with fluorophenyl or chlorophenyl) to assess impact on receptor selectivity .
  • Sulfonyl Group Replacement : Compare sulfonamide vs. carbonyl or amide linkages to evaluate solubility and binding kinetics .
  • Assay Design : Use IC50_{50} determination in dose-response curves (0.1–100 µM) across multiple targets to identify selectivity trends .

Advanced: What computational methods predict its target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses at targets like 5-HT receptors. Validate with co-crystallized receptor structures (PDB ID: 6WGT) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess stability of key interactions (e.g., hydrogen bonds with Ser159 in 5-HT1A_{1A}) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Purity Verification : Re-analyze batches with conflicting results via LC-MS to rule out impurities (>98% purity required) .
  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and cell line (HEK293 vs. CHO) to minimize variability .
  • Species-Specific Effects : Compare rodent in vivo data with human cell-based assays to identify translational discrepancies .

Advanced: What methodologies assess toxicity and ADME properties?

Methodological Answer:

  • Cytotoxicity : MTT assay in HepG2 cells (48-hour exposure) to determine IC50_{50} values .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Blood-Brain Barrier (BBB) Penetration : Use parallel artificial membrane permeability assay (PAMPA-BBB) to predict CNS availability .

Advanced: How to characterize metabolic pathways and metabolites?

Methodological Answer:

  • Radiolabeling : Synthesize 14^14C-labeled compound and track metabolites in rat plasma via scintillation counting .
  • LC-HRMS : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) using fragmentation patterns .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine
Reactant of Route 2
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2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine

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